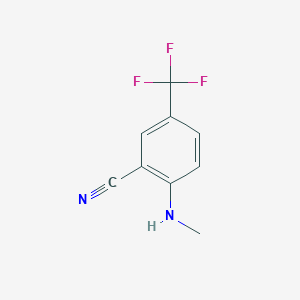

2-(Methylamino)-5-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13415589

Molecular Formula: C9H7F3N2

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3N2 |

|---|---|

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | 2-(methylamino)-5-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H7F3N2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,14H,1H3 |

| Standard InChI Key | DABGQOTYDLUBQM-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)C#N |

| Canonical SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Methylamino)-5-(trifluoromethyl)benzonitrile (C₉H₇F₃N₂) features a benzene ring with three distinct functional groups:

-

Nitrile group (-C≡N) at position 1, contributing to polarity and hydrogen-bonding potential.

-

Methylamino group (-NHCH₃) at position 2, enabling nucleophilic and hydrogen-bonding interactions.

-

Trifluoromethyl group (-CF₃) at position 5, imparting electron-withdrawing effects and lipophilicity.

The spatial arrangement of these groups creates a sterically and electronically distinct scaffold, favoring interactions with biological targets such as enzymes or receptors .

Physicochemical Data

While direct measurements for this isomer are scarce, extrapolations from analogous compounds (e.g., 3-methylamino-5-trifluoromethylbenzonitrile) suggest:

The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for bioactive molecules .

Synthetic Methodologies

Bromination-Cyanation-Aminolysis Route

A patent-derived strategy for 4-amino-2-trifluoromethylbenzonitrile (CN1810775A/B ) can be adapted for the target compound:

Step 1: Directed Bromination

-

Substrate: m-Trifluoromethylfluorobenzene.

-

Reagents: Dibromohydantoin (C₅H₆Br₂N₂O₂), glacial acetic acid, sulfuric acid.

-

Conditions: Reflux at 120–130°C for 5–7 hours.

-

Outcome: Selective bromination at position 4 yields 4-bromo-2-trifluoromethylfluorobenzene .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, directing EAS to the meta position relative to itself. Example reactions:

-

Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups at position 3.

-

Sulfonation: Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives for further coupling.

Nucleophilic Substitution

The methylamino group participates in:

-

Acylation: Reacts with acetyl chloride to form N-methylacetamide derivatives.

-

Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing water solubility.

Nitrile Transformations

-

Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions, the nitrile converts to carboxylic acid or amide, respectively .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) yields primary amine (-CH₂NH₂).

Applications in Drug Discovery

Kinase Inhibition

The compound’s planar structure and electron-deficient aromatic system make it a scaffold for kinase inhibitors. For example:

-

JAK2 Inhibitors: Analogous trifluoromethylbenzonitriles show IC₅₀ values <100 nM in biochemical assays.

-

EGFR Inhibitors: Derivatives inhibit tyrosine kinase activity by competing with ATP binding.

Agrochemical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume